4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their extended conjugation and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imidazole ring fused to a phenazine moiety, and a phenol group attached to the phenazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol typically involves a one-pot process. This process includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The yield of this reaction is generally between 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of manganese (III) acetate as a catalyst and the mild reaction conditions make this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as uranyl and copper.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions such as uranyl and copper, leading to changes in fluorescence properties.
Pathways Involved: The binding of the compound to metal ions can activate or inhibit specific biochemical pathways, depending on the nature of the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: A derivative with similar structure and properties.
Benzimidazole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is unique due to its extended conjugation and the presence of both imidazole and phenazine moieties. This unique structure allows it to form stable complexes with metal ions and exhibit distinct fluorescence properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
303059-19-0 |
---|---|
Molekularformel |
C19H12N4O |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H |
InChI-Schlüssel |
PUNJSSXPRMLYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.